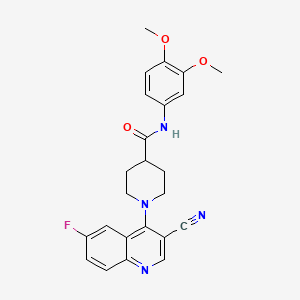

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

説明

This compound features a quinoline core substituted with a cyano group at position 3 and a fluorine atom at position 4. The piperidine-4-carboxamide moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. The fluorine atom may enhance metabolic stability, while the cyano group could contribute to binding affinity via dipole interactions .

特性

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c1-31-21-6-4-18(12-22(21)32-2)28-24(30)15-7-9-29(10-8-15)23-16(13-26)14-27-20-5-3-17(25)11-19(20)23/h3-6,11-12,14-15H,7-10H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNPWOFATBMOSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Structural Analogues

Substituent Variations on the Quinoline Core

Fluoro vs. Ethoxy Substitution

- Target Compound : 6-Fluoro substitution (electron-withdrawing) may improve metabolic stability and membrane permeability compared to bulkier alkoxy groups.

Cyano Group Positioning

The 3-cyano group is conserved across analogues (e.g., ), suggesting its critical role in maintaining structural rigidity or participating in target interactions.

Modifications to the Piperidine Carboxamide Moiety

Aryl Group Variations

- Target Compound : The 3,4-dimethoxyphenyl group provides electron-rich aromaticity, which may enhance π-π stacking with aromatic residues in target proteins.

- N-Phenyl Analogue (): The absence of methoxy groups reduces electron density, likely diminishing interactions with polar binding sites.

Amine Side Chain Modifications

- N-(Diethylaminobutyl) Derivative (): A diethylamino-butyl chain introduces basicity and flexibility, which may enhance solubility but reduce target specificity.

Hypothetical Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Fluorine and cyano substituents (Target, ) may enhance binding to electrophilic regions of targets (e.g., kinase ATP pockets).

- Aromatic Substituents : 3,4-Dimethoxyphenyl (Target) vs. trifluoromethoxyphenyl () could differentially modulate interactions with hydrophobic vs. polar residues.

- Side Chain Flexibility : Bulky groups (e.g., dimethylpiperidinyl in ) may restrict conformational freedom, improving selectivity but reducing solubility.

Notes

Data Limitations : Biological activity data (e.g., IC50, binding assays) are absent in the provided evidence; comparisons rely on structural and synthetic metrics.

Synthetic Challenges: The target compound’s fluoro and cyano groups may require specialized reagents (e.g., fluorinating agents, cyanide sources), increasing synthesis complexity.

Potential Applications: The conserved piperidine-4-carboxamide scaffold suggests relevance in CNS drug development, where such moieties often enhance blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。